molecular formula C13H13ClO3 B11864077 8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-1-benzopyran-4-one CAS No. 67428-57-3

8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-1-benzopyran-4-one

Cat. No.: B11864077
CAS No.: 67428-57-3
M. Wt: 252.69 g/mol
InChI Key: IUEZUACPJJGGEX-UHFFFAOYSA-N
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Description

8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloromethyl group at the 8th position, a methoxy group at the 7th position, and two methyl groups at the 2nd and 3rd positions on the chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 7-methoxy-2,3-dimethyl-4H-chromen-4-one with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures (5-10°C) to ensure high selectivity and yield .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure cost-effectiveness and environmental safety. The use of environmentally friendly catalysts and solvents is preferred. For instance, the use of ionic liquids or surfactant micelles as catalysts has been reported to be effective and less hazardous .

Chemical Reactions Analysis

Types of Reactions

8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 8-(hydroxymethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one.

    Reduction: The carbonyl group in the chromenone core can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products

    Nucleophilic Substitution: Formation of 8-(azidomethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one or 8-(thiocyanatomethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one.

    Oxidation: Formation of 8-(hydroxymethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one.

    Reduction: Formation of 8-(chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-ol.

Scientific Research Applications

8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The methoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 8-(Chloromethyl)-7-hydroxy-2,3-dimethyl-4H-chromen-4-one
  • 8-(Chloromethyl)-7-ethoxy-2,3-dimethyl-4H-chromen-4-one
  • 8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-ol

Uniqueness

8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl group at the 8th position allows for selective nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the methoxy group at the 7th position enhances its stability and lipophilicity, making it suitable for various applications in medicinal and chemical biology .

Properties

CAS No.

67428-57-3

Molecular Formula

C13H13ClO3

Molecular Weight

252.69 g/mol

IUPAC Name

8-(chloromethyl)-7-methoxy-2,3-dimethylchromen-4-one

InChI

InChI=1S/C13H13ClO3/c1-7-8(2)17-13-9(12(7)15)4-5-11(16-3)10(13)6-14/h4-5H,6H2,1-3H3

InChI Key

IUEZUACPJJGGEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2CCl)OC)C

Origin of Product

United States

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